rac-(2R,4S)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-4-carboxylic acid
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Overview
Description
rac-(2R,4S)-8,9-diazatricyclo[4300,2,4]nona-1(6),7-diene-4-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4S)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-4-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the carboxylic acid moiety. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,4S)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce various reduced forms of the compound. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
rac-(2R,4S)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: The compound may be used in the production of specialty chemicals, materials, and other industrial applications.
Mechanism of Action
The mechanism of action of rac-(2R,4S)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac-(2R,4S)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-4-carboxylic acid include other tricyclic organic molecules with similar structural features. Examples include:
Tricyclic antidepressants: These compounds share a similar tricyclic core but differ in their functional groups and biological activity.
Tricyclic aromatic hydrocarbons: These compounds have a similar tricyclic structure but are primarily used in different applications, such as materials science.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2R,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-7(12)8-1-4-3-9-10-6(4)5(8)2-8/h3,5H,1-2H2,(H,9,10)(H,11,12)/t5-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPBPXHCUFOKQQ-YLWLKBPMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CC3=C2NN=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@]1(CC3=C2NN=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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